(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the fluorination of a suitable pyrrolidine precursor, followed by carboxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols or amines .
Scientific Research Applications
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric Acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-2,3-Butanediol: A chiral diol with applications in the production of fine chemicals and pharmaceuticals .
Uniqueness
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGLSRHRSYWDST-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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